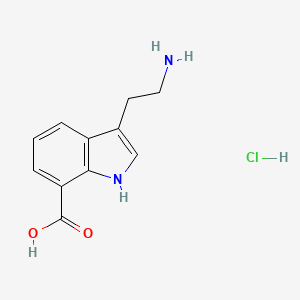

3-(2-Aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride

説明

3-(2-Aminoethyl)-1H-indole-7-carboxylic acid hydrochloride is a substituted indole derivative featuring an aminoethyl group at the 3-position and a carboxylic acid moiety at the 7-position of the indole core. This compound is primarily utilized in pharmaceutical research and development, particularly as a building block for synthesizing bioactive molecules. Its hydrochloride salt form enhances solubility and stability, making it suitable for experimental applications. The molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 264.69 g/mol (calculated from the formula). Commercial availability is confirmed via suppliers like CymitQuimica, which offers 50 mg and 500 mg quantities priced at €853.00 and €2,547.00, respectively .

Structural features critical to its reactivity include:

- Indole core: Provides a planar aromatic system for π-π interactions.

- 7-Carboxylic acid group: Enhances hydrophilicity and enables conjugation reactions.

特性

IUPAC Name |

3-(2-aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-5-4-7-6-13-10-8(7)2-1-3-9(10)11(14)15;/h1-3,6,13H,4-5,12H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUCXZLMILIBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC=C2CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride typically involves the reaction of indole derivatives with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

化学反応の分析

Types of Reactions

3-(2-Aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-7-carboxylic acid derivatives, while reduction can produce aminoethyl-indole derivatives.

科学的研究の応用

3-(2-Aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(2-Aminoethyl)-1H-indole-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Reactivity :

- The 7-carboxylic acid group in the target compound contrasts with 2-carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid). The 7-position reduces steric hindrance, favoring interactions with biological targets .

- Halogenation : Chlorine at the 7-position (Compound 77) increases electronegativity and may enhance binding to hydrophobic protein pockets .

Functional Group Impact: Aminoethyl vs. Methyl: The aminoethyl side chain in the target compound provides a protonatable amine (pKa ~9–10), unlike methyl groups, which are inert. This facilitates salt formation and solubility in acidic media . Methoxy Groups: Methoxy-substituted analogues (e.g., Entry 3 in Table 1) exhibit higher lipophilicity (logP ~1.5–2.0), favoring blood-brain barrier penetration .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data for Selected Compounds

Key Observations:

- The aminoethyl group in the target compound is expected to show ¹H NMR signals near δ 2.8–3.2 ppm (CH₂NH₂) and ¹³C NMR signals near δ 40–50 ppm (CH₂), based on analogous structures .

- The absence of reported spectral data for the target compound highlights a gap in the literature, necessitating further characterization.

生物活性

3-(2-Aminoethyl)-1H-indole-7-carboxylic acid; hydrochloride is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is noted for its potential influence on various physiological processes, particularly through interactions with serotonergic pathways and as a potential therapeutic agent in cancer treatment.

Chemical Structure and Properties

- Chemical Formula : C11H12N2O2·HCl

- Molecular Weight : Approximately 234.26 g/mol

- Structure : The compound features an indole ring system, which is known for its role in biological activity, particularly in neurochemistry.

The biological activity of 3-(2-Aminoethyl)-1H-indole-7-carboxylic acid; hydrochloride is primarily attributed to its interaction with serotonin receptors. This interaction can modulate mood, appetite, and sleep, reflecting its potential as an antidepressant or anxiolytic agent. Additionally, the compound exhibits antioxidant properties, which help protect cells from oxidative stress by scavenging free radicals .

1. Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, likely due to its ability to influence serotonin signaling pathways. These effects are critical in the context of neurodegenerative diseases where oxidative stress plays a significant role .

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of indole compounds, including 3-(2-Aminoethyl)-1H-indole-7-carboxylic acid; hydrochloride, exhibit promising anticancer activity. The compound has been shown to enhance the efficacy of established chemotherapeutics like paclitaxel by improving cellular responses in both two-dimensional (2D) and three-dimensional (3D) models .

3. Antioxidant Properties

The antioxidant capabilities of this compound are significant. It has been observed to reduce oxidative stress markers in various cellular models, indicating a protective role against cellular damage .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 3-(2-Aminoethyl)-1H-indole-7-carboxylic acid; hydrochloride:

- Study on Anticancer Activity : A recent study evaluated the compound's ability to inhibit Haspin kinase, which is involved in tumor growth regulation. The findings indicated that derivatives showed significant inhibition of Haspin activity and enhanced anticancer effects when combined with other chemotherapeutics .

- Neuroprotective Study : Another investigation focused on the neuroprotective properties of this indole derivative against neurotoxicity induced by oxidative stress. Results suggested that treatment with the compound led to a significant reduction in neuronal cell death .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。